molecular formula C18H14ClN3O3 B10984099 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B10984099
M. Wt: 355.8 g/mol
InChI Key: FDBHCOKXRMVNJB-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a benzoxazinone core, which is a bicyclic structure containing both benzene and oxazinone rings, and an indole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized by the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid derivative under acidic or basic conditions.

    Coupling with Indole Derivative: The final step involves the coupling of the chlorinated benzoxazinone with an indole derivative. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks the carbonyl carbon of the benzoxazinone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom in the benzoxazinone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinone derivatives.

Scientific Research Applications

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of both benzoxazinone and indole moieties makes it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with the indole moiety at the 3-position.

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide: Contains a pyrrolopyridine moiety instead of indole.

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-benzo[d]imidazol-6-yl)acetamide: Contains a benzimidazole moiety instead of indole.

Uniqueness

The uniqueness of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide lies in its specific combination of benzoxazinone and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C18H14ClN3O3/c19-12-2-4-16-15(7-12)22(10-18(24)25-16)9-17(23)21-13-3-1-11-5-6-20-14(11)8-13/h1-8,20H,9-10H2,(H,21,23)

InChI Key

FDBHCOKXRMVNJB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)NC3=CC4=C(C=C3)C=CN4)C=C(C=C2)Cl

Origin of Product

United States

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